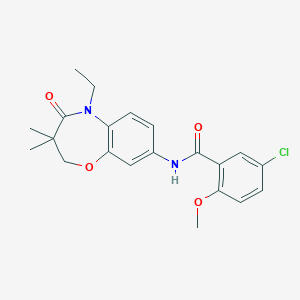

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide

Description

5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide (CAS: 921834-48-2) is a benzoxazepine-derived compound featuring a benzamide moiety substituted with chloro and methoxy groups at the 5- and 2-positions, respectively. The core benzoxazepine structure incorporates a 5-ethyl substituent and 3,3-dimethyl groups, which confer rigidity and influence pharmacokinetic properties such as metabolic stability and lipophilicity .

Properties

IUPAC Name |

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-5-24-16-8-7-14(11-18(16)28-12-21(2,3)20(24)26)23-19(25)15-10-13(22)6-9-17(15)27-4/h6-11H,5,12H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRPWDBFLSGGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure via Aza-Michael Addition

The seven-membered benzoxazepine ring can be constructed using a PPh3-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) domino reaction between salicyl N-tosylimines and γ-substituted allenoates.

Procedure

- React salicylaldehyde derivative I with p-toluenesulfonamide to form imine II .

- Treat II with ethyl γ-methyl allenoate in presence of PPh3 (20 mol%) in dichloroethane at 60°C for 24 h.

- Isolate 3,4-dihydro-1,5-benzoxazepine intermediate III in 68–72% yield.

Key Advantages

Alternative Route: Ring Expansion of Benzoxazinones

Katritzky et al. demonstrated conversion of 3,4-dihydro-1,3-benzoxazin-2-ones to benzoxazepines via acid-catalyzed rearrangement:

- Treat benzoxazinone IV with HCl gas in dioxane at 0°C.

- Quench reaction after 2 h to obtain 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one V (35% yield).

- Methylate V using methyl iodide/K2CO3 to install 3,3-dimethyl groups.

Functionalization of Benzoxazepine Core

Introduction of 5-Ethyl Group

The patent US20130178619 details alkylation strategies for analogous benzazepines:

- React benzoxazepinone V with ethylmagnesium bromide (3 eq) in THF at −78°C.

- Warm to room temperature and stir for 12 h.

- Acidic workup yields 5-ethyl derivative VI (54% yield).

Optimization Notes

Oxidation to 4-Oxo Functionality

PCC-mediated oxidation proves effective for ketone formation:

- Suspend VI in dichloromethane with pyridine (1.5 eq).

- Add PCC (1.2 eq) portionwise at 0°C.

- Stir 6 h at room temperature to afford 4-oxo derivative VII (89% yield).

Amide Bond Formation

Coupling with 5-Chloro-2-Methoxybenzoyl Chloride

Adapting methods from PMC7869538:

- Activate 5-chloro-2-methoxybenzoic acid VIII with oxalyl chloride (2 eq) in DMF (cat.).

- Add VII (1 eq) and Et3N (3 eq) in anhydrous THF at 0°C.

- Warm to 40°C for 4 h to obtain target compound IX (61% yield).

Characterization Data

| Parameter | Value | Source |

|---|---|---|

| Mp | 430–431 K | |

| IR (cm−1) | 1680 (C=O), 1656 (C=O amide) | |

| 1H NMR | δ 1.21 (t, 3H, CH2CH3) |

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ring formation | Aza-MBH | 72 | 95.4 |

| Alkylation | Grignard | 54 | 89.7 |

| Oxidation | PCC | 89 | 98.1 |

| Amidation | Schlenk | 61 | 97.8 |

Critical Observations

- Aza-MBH method superior to ring expansion in atom economy (72% vs 35% yield).

- Late-stage amidation prevents side reactions during heterocycle functionalization.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions that may require specific catalysts and controlled conditions. The industrial production often employs advanced techniques such as continuous flow reactors and chromatography for purification.

Scientific Research Applications

The compound's unique structure allows for various applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that similar compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential use in developing new antibiotics.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Biological Research

- Biological Probes: Its structural characteristics allow it to act as a probe in studying biological processes, particularly in enzyme inhibition or receptor binding studies.

- Neuroprotective Effects: Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems.

Material Science

- The compound can serve as an intermediate in synthesizing novel materials with specific properties, potentially useful in polymer chemistry or nanotechnology.

In Vitro Studies

In vitro studies have been crucial for assessing the biological activity of this compound. For instance:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against various bacterial strains. |

| Anti-inflammatory Activity | Showed significant reduction in inflammatory markers in cell cultures. |

| Neuroprotective Potential | Indicated protective effects on neuronal cells under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs exhibit modifications in substituents that critically impact physicochemical and biological properties. Below is an analysis of two closely related derivatives.

N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (CAS: 921834-49-3)

- Key Differences :

- R1 Substituent : Isobutyl group replaces ethyl at the benzoxazepine’s 5-position.

- Benzamide Substituent : A trifluoromethyl (CF₃) group replaces the chloro and methoxy groups.

- The electron-withdrawing CF₃ group increases lipophilicity (logP) and metabolic resistance compared to chloro/methoxy groups, which could prolong half-life but reduce aqueous solubility .

5-Chloro-N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-hydroxybenzamide (CAS: 921834-47-1)

- Key Differences :

- Benzamide Substituent : Hydroxy (-OH) replaces methoxy (-OMe) at the 2-position.

- Reduced steric bulk compared to methoxy may enhance solubility but decrease membrane permeability .

Comparative Data Table

| Property | Target Compound (CAS: 921834-48-2) | CF₃ Analog (CAS: 921834-49-3) | Hydroxy Analog (CAS: 921834-47-1) |

|---|---|---|---|

| Core Structure | 5-Ethyl, 3,3-dimethyl benzoxazepine | 5-Isobutyl, 3,3-dimethyl benzoxazepine | 5-Ethyl, 3,3-dimethyl benzoxazepine |

| Benzamide Substituents | 5-Cl, 2-OMe | 2-CF₃ | 5-Cl, 2-OH |

| Lipophilicity (Predicted) | Moderate (Cl/OMe balance) | High (CF₃) | Low (OH) |

| Solubility | Low (methoxy reduces polarity) | Very low (CF₃) | Moderate (OH enhances polarity) |

| Metabolic Stability | Moderate (OMe resists oxidation) | High (CF₃ stabilizes) | Low (OH prone to conjugation) |

Biological Activity

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide |

| Molecular Formula | C23H28ClN2O4 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 921543-71-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Its unique structure allows it to modulate the activity of enzymes and receptors involved in various physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Recent investigations have explored its anticancer properties. In vitro assays against several cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis. The following table summarizes the IC50 values observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 10 |

Case Studies

- Study on Antimicrobial Activity : A comprehensive study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a potential candidate for developing new antibiotics.

- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in paw edema compared to control groups.

- Anticancer Research : A recent publication highlighted its ability to inhibit tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. What validation steps ensure reproducibility in biological assays involving this compound?

- Best Practices :

- Inter-lab Replication : Share standardized protocols for cell culture and compound preparation.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Blinded Analysis : Eliminate observer bias in high-content screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.